molecular formula C7H15NO2 B13275803 2-[(Cyclopropylmethyl)amino]propane-1,3-diol

2-[(Cyclopropylmethyl)amino]propane-1,3-diol

Cat. No.: B13275803
M. Wt: 145.20 g/mol
InChI Key: FMXYDEYKQXIQTP-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]propane-1,3-diol is an organic compound with the molecular formula C7H15NO2 It is a derivative of 2-amino-1,3-propane diol, where the amino group is substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with cyclopropylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

2-[(Cyclopropylmethyl)amino]propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity and specificity, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propane diol: The parent compound, which lacks the cyclopropylmethyl substitution.

    2-(Methylamino)propane-1,3-diol: A similar compound with a methyl group instead of a cyclopropylmethyl group.

    2-(Ethylamino)propane-1,3-diol: A similar compound with an ethyl group instead of a cyclopropylmethyl group.

Uniqueness

2-[(Cyclopropylmethyl)amino]propane-1,3-diol is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(cyclopropylmethylamino)propane-1,3-diol

InChI

InChI=1S/C7H15NO2/c9-4-7(5-10)8-3-6-1-2-6/h6-10H,1-5H2

InChI Key

FMXYDEYKQXIQTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(CO)CO

Origin of Product

United States

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